

# BMS-180048 (Avitriptan): A Technical Overview of its Development and Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

BMS-180048, also known as **Avitriptan**, was a promising drug candidate developed by Bristol-Myers Squibb in the 1990s for the acute treatment of migraine. As a member of the triptan class of drugs, its mechanism of action centered on the serotonin (5-HT) receptor system. Despite reaching late-stage clinical development, its journey was ultimately halted. This technical guide provides a comprehensive overview of the development history of BMS-180048, from its preclinical pharmacology to its clinical evaluation and eventual discontinuation, based on publicly available scientific literature.

## Preclinical Development Mechanism of Action

BMS-180048 is a potent and selective agonist of the serotonin 5-HT1B and 5-HT1D receptors. These receptors are predominantly located on intracranial blood vessels and presynaptic trigeminal nerve endings. The therapeutic rationale for triptans in migraine treatment is based on a three-pronged mechanism:

 Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial arteries is believed to counteract the vasodilation associated with migraine attacks.



- Inhibition of Neuropeptide Release: Stimulation of presynaptic 5-HT1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP).
- Inhibition of Nociceptive Neurotransmission: Triptans may also attenuate pain signaling within the trigeminocervical complex in the brainstem.

## **Receptor Binding Affinity**

Preclinical studies established the high affinity of BMS-180048 for its target receptors. The binding affinities (pKi) are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Species | pKi Value |
|------------------|---------|-----------|
| 5-HT1B           | Rat     | 7.44      |
| 5-HT1B           | Human   | 7.68      |
| 5-HT1D           | Human   | 8.36      |

## In Vitro and In Vivo Pharmacology

Receptor Binding Assays: Standard radioligand binding assays were employed to determine the affinity of BMS-180048 for various serotonin receptor subtypes. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (BMS-180048). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

Isolated Tissue Preparations: The functional activity of BMS-180048 was assessed using isolated tissue preparations, such as rabbit saphenous vein and dog basilar artery, which are known to express 5-HT1-like receptors. The contractile responses of these tissues to increasing concentrations of the drug were measured to determine its potency and efficacy.

In Vivo Models: The antimigraine potential of BMS-180048 was evaluated in animal models that are predictive of efficacy in humans. One such model involves measuring the drug's ability to constrict porcine carotid arteriovenous anastomoses (AVAs). Triptans are known to



selectively reduce blood flow through these AVAs, which is thought to be analogous to their effect on intracranial vessels in humans.



Click to download full resolution via product page

## **Clinical Development**

BMS-180048 progressed through all three phases of clinical trials, demonstrating preliminary efficacy and an acceptable safety profile in early studies.

## **Pharmacokinetics**

Pharmacokinetic studies were conducted in healthy volunteers and migraine patients, both during and between migraine attacks.

| Parameter                                | Route of<br>Administration | Dose                | Value                 |
|------------------------------------------|----------------------------|---------------------|-----------------------|
| Time to Peak Plasma Concentration (Tmax) | Oral                       | 75, 150, 200 mg     | 1-2 hours             |
| Half-life (t1/2)                         | Intravenous                | 12.7, 25.3, 38.0 mg | Approximately 8 hours |



Studies indicated that the pharmacokinetics of **avitriptan** were proportional to the dose administered.

## **Clinical Efficacy**

Clinical trials evaluated the efficacy of BMS-180048 in the acute treatment of migraine headaches.

| Study Phase | Doses                                           | Key Findings                                                                                                                |
|-------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Phase 2     | 75, 150, 200 mg                                 | Doses of 150 mg and 200 mg showed a greater decrease in headache intensity scores at 2 hours post-dose compared to placebo. |
| Phase 3     | Not specified in detail in available literature | The drug reached Phase 3 clinical trials, suggesting positive outcomes in earlier phases.                                   |

## **Safety and Tolerability**

The most commonly reported adverse event in clinical trials was paresthesia. A dedicated study was conducted to investigate the cardiovascular safety of BMS-180048, a known concern with the triptan class of drugs due to their vasoconstrictive properties. This study in patients who had previously experienced chest symptoms with sumatriptan found no evidence of myocardial ischemia with **avitriptan**, suggesting that these symptoms are unlikely to be of cardiac origin.





Click to download full resolution via product page

## **Discontinuation**

Despite reaching Phase 3 clinical trials, the development of BMS-180048 (**Avitriptan**) was discontinued, and the drug was never marketed. The precise and officially stated reasons for this decision by Bristol-Myers Squibb are not readily available in the public domain. However, based on the known class effects of triptans and the competitive landscape at the time, several factors may have contributed to this decision:

- Cardiovascular Safety Concerns: Although a specific study showed no direct evidence of
  myocardial ischemia, the vasoconstrictive nature of all triptans remained a significant
  concern for regulatory agencies and clinicians. It is possible that longer-term or broader
  safety data from Phase 3 trials revealed a cardiovascular risk profile that was not favorable
  when compared to other available or emerging treatments.
- Competitive Landscape: The late 1990s saw the approval and market success of other
  triptans, most notably sumatriptan. For a new entrant like **Avitriptan** to succeed, it would
  have needed to demonstrate a significant advantage in terms of efficacy, safety, or patient



convenience. It is plausible that the overall clinical profile of **Avitriptan** was not sufficiently differentiated to warrant continued investment in a competitive market.

Strategic Business Decisions: Pharmaceutical companies periodically review their
development pipelines and make strategic decisions based on a variety of factors, including
market potential, development costs, and internal priorities. The discontinuation of
Avitriptan's development could have been a result of such a strategic realignment within
Bristol-Myers Squibb.

## Conclusion

BMS-180048 (**Avitriptan**) represented a scientifically sound approach to the acute treatment of migraine, leveraging the established mechanism of 5-HT1B/1D receptor agonism. Its development progressed through extensive preclinical and clinical evaluation, demonstrating efficacy in alleviating migraine symptoms. However, like many drug candidates, its journey from the laboratory to the pharmacy was ultimately unsuccessful. While the specific reasons for its discontinuation remain unpublished, the story of **Avitriptan** underscores the significant challenges and rigorous standards involved in modern drug development, particularly concerning long-term safety and the need for a clear clinical advantage in a competitive therapeutic area.

 To cite this document: BenchChem. [BMS-180048 (Avitriptan): A Technical Overview of its Development and Discontinuation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195663#bms-180048-development-history-and-discontinuation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com